molecular formula C11H10N2O B8573469 2-Methoxy-8-vinyl-quinoxaline

2-Methoxy-8-vinyl-quinoxaline

Cat. No.: B8573469
M. Wt: 186.21 g/mol
InChI Key: MUMYEDQTHYUCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-8-vinyl-quinoxaline is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

8-ethenyl-2-methoxyquinoxaline

InChI

InChI=1S/C11H10N2O/c1-3-8-5-4-6-9-11(8)13-10(14-2)7-12-9/h3-7H,1H2,2H3

InChI Key

MUMYEDQTHYUCQX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2N=C1)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyltriphenylphosphonium bromide (22.78 g) in THF (200 mL) was treated with tBuOK (7.15 g) and further stirred at rt for 1 h. The mixture was cooled to 0° C. and treated with a solution of 3-methoxy-5-quinoxalinecarboxaldehyde (10.0 g; prepared according to WO 2006/021448) in THF (100 mL). The mixture was further stirred at rt for 3 h, diluted with ether and washed with water and an aq. sat. NH4Cl solution. The org. phase was dried over MgSO4 and concentrated under reduced pressure. The residue was crystallized from ether and the crystals were filtered off. The mother liquor was purified by CC (Hex/EA 1:1), affording a light orange solid (8.70 g; 88% yield).
Name
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
22.78 g
Type
catalyst
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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